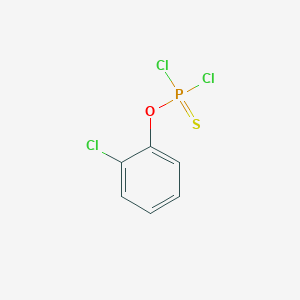
O-(2-Chlorophenyl) dichlorothiophosphate
Vue d'ensemble
Description
Synthesis Analysis
This compound can be synthesized from the reaction of 2-chlorophenol with phosphorus oxychloride and sulfur at high temperature. The reaction produces “O-(2-Chlorophenyl) dichlorothiophosphate” and hydrochloric acid as byproducts.Molecular Structure Analysis
The molecular formula of “O-(2-Chlorophenyl) dichlorothiophosphate” is ClC6H4OP(S)Cl2 . The molecular weight is 261.49 .Chemical Reactions Analysis
The compound can be characterized using various spectroscopic techniques, such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.Physical And Chemical Properties Analysis
The compound has a refractive index of n20/D 1.587 (lit.) . It has a boiling point of 242 °C (lit.) and a density of 1.505 g/mL at 25 °C (lit.) . It is slightly soluble in water, but soluble in common organic solvents such as methanol, acetone, and chloroform.Applications De Recherche Scientifique
Synthesis of Cardiolipin :
- A novel dichlorophosphate coupling method using O-Chlorophenyl dichlorophosphate as a mild phosphorylating reagent has been developed for the synthesis of cardiolipin. This compound effectively couples with optically active 1,2-O-diacyl-sn-glycerol and 2-O-protected glycerol, allowing the assembly of cardiolipin with different fatty acid chains (Lin et al., 2004).
Study of Organophosphate Flame Retardants :
- Research has highlighted the use of organophosphate flame retardants (OPFRs) in consumer products. A study assessing human exposure to these chlorinated and non-chlorinated organophosphates in a representative sample of the U.S. general population found widespread exposure (Ospina et al., 2018).
Occurrence in River Water :
- Organophosphate esters (OPEs) have been reported in river water. A study focused on the occurrence and spatial distribution of 11 OPE congeners in 40 major rivers draining into the Bohai Sea, China. The study highlighted the influence of large production and consumption of chlorinated OPEs in the region and their potential threat to aquatic organisms (Wang et al., 2015).
Synthesis of Nucleopeptide Fragments :
- The phosphorylating agent 2-chlorophenyl-O,O-bis[1-benzotriazolyl]phosphate has been used for introducing a phosphodiester bond between the hydroxyl group of a tyrosine-containing dipeptide and the 5′-OH of an RNA dimer, indicating its role in the synthesis of naturally occurring nucleopeptide fragments (Schattenkerk et al., 1985).
Removal of OPEs from Wastewater :
- A study investigated the degradation kinetics of eight typical organophosphate esters (OPEs) during
Exposure Trends in Children :
- A study examined the concentrations and age trends of OPEs in Australian children, revealing widespread exposure to these compounds. The research highlighted the significance of understanding early life exposure to OPEs as an important risk factor for children's health (He et al., 2018).
Degradation of Dichlorvos :
- Dichlorvos (DDVP) is an organophosphorus insecticide whose removal from the environment has become a critical concern due to its hazardous impacts. Research on various methods for DDVP degradation, including microbial degradation, highlights the importance of environmentally friendly approaches for addressing issues caused by such pesticides (Zhang et al., 2021).
Organophosphate Di- and Tri-Esters in House Dust :
- The coexistence of organophosphate di- and tri-esters in house dust from different regions shows their widespread occurrence in indoor environments. This study raises concerns about human exposure to these compounds and the need for further research to understand their sources, exposure pathways, and toxicokinetics (Tan et al., 2019).
Complexation with Actinide Curium :
- Research on the complexation of trivalent actinide curium with di(chlorophenyl)dithiophosphinic acid in liquid-liquid extraction systems sheds light on the chemical interactions responsible for the high selectivity of these systems for trivalent actinide cations. Such studies are vital for understanding the selective extraction processes in nuclear waste management (Weigl et al., 2005).
Exposure to OPEs During Commuting :
- A study explored the potential for increased exposure to OPEs associated with longer commute times. It found significant correlations between certain OPEs and total commute score, indicating that longer commutes could lead to increased human exposure to these compounds, particularly in traffic-congested areas (Reddam et al., 2020)
Propriétés
IUPAC Name |
dichloro-(2-chlorophenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3OPS/c7-5-3-1-2-4-6(5)10-11(8,9)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAABCCJFMXULPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=S)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3OPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90411207 | |
| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Chlorophenyl) dichlorothiophosphate | |
CAS RN |
68591-34-4 | |
| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90411207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2-Chlorophenyl) dichlorothiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-(4-prop-2-enoxyphenyl)tetrazol-2-yl]acetic Acid](/img/structure/B1609230.png)








![ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B1609245.png)


![2-[1-(4-Methoxyphenyl)ethylidene]-1-hydrazinecarboxamide](/img/structure/B1609249.png)